molecular formula C15H17N3O4 B2565125 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione CAS No. 2034209-68-0

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2565125
CAS No.: 2034209-68-0
M. Wt: 303.318
InChI Key: GRLWGYXGYOUDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both morpholine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method involves the reaction of morpholine with a suitable imidazolidine precursor under controlled conditions. The reaction is often carried out in a solvent such as toluene, with a catalyst like ytterbium (III) triflate to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of voltage-gated sodium and calcium channels, which are crucial in the transmission of nerve impulses . This modulation can result in anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-13(17-6-8-22-9-7-17)10-12-14(20)18(15(21)16-12)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWGYXGYOUDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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